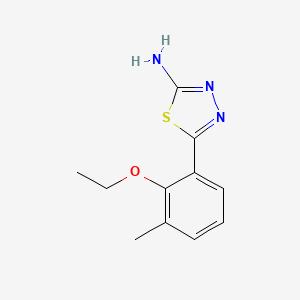

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This compound, in particular, has a phenyl group substituted with an ethoxy and a methyl group at the 2nd and 3rd positions, respectively, attached to a thiadiazole ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-ethoxy-3-methylphenylamine as the starting material.

Reaction Steps: The compound is first subjected to cyclization reactions to form the thiadiazole ring. This involves the reaction with thiosemicarbazide under acidic conditions.

Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches using large reactors. The reaction conditions are carefully controlled to ensure consistency and purity.

Continuous Flow Production: Some industries may employ continuous flow reactors to streamline the production process and increase efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.

Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.

Reduction Products: Reduced amines and other derivatives.

Substitution Products: Halogenated, nitro, and other substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Ethoxy-3-methylphenylamine: Similar structure but lacks the thiadiazole ring.

1,3,4-Thiadiazol-2-amine derivatives: Other derivatives with different substituents on the phenyl ring or thiadiazole ring.

Uniqueness: The presence of both the ethoxy and methyl groups on the phenyl ring, along with the thiadiazole ring, gives this compound unique chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of 5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine, covering its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, antimicrobial properties, and potential mechanisms of action based on recent research findings.

The compound is characterized by the presence of a thiadiazole ring, which is known for conferring various biological activities. The structure can be represented as follows:

where the key functional groups include the ethoxy and methyl substituents on the phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. A notable study demonstrated that derivatives with similar structures exhibited potent anti-proliferative effects against various cancer cell lines.

Case Study: Anticancer Evaluation

In a study published in the International Journal of Molecular Sciences, several thiadiazole derivatives were evaluated for their anticancer activity. The compound this compound was shown to significantly reduce cell viability in LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) | Exposure Time |

|---|---|---|---|

| This compound | LoVo | 2.44 | 48 hours |

| This compound | MCF-7 | Higher than LoVo | 48 hours |

The study indicated that the compound's mechanism of action involves the inhibition of STAT transcription factors and cyclin-dependent kinases, particularly CDK9, which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Antimicrobial Evaluation

A separate study assessed the antimicrobial efficacy of thiadiazole compounds against common pathogens. The findings indicated that compounds with similar scaffolds exhibited significant inhibitory effects on:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 3.125 |

| Candida albicans | 6.25 |

These results suggest that modifications in the thiadiazole structure can enhance its antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as carbonic anhydrase II and CDK9, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Interference with DNA Binding : Molecular docking studies suggest that the compound can interfere with DNA binding sites of transcription factors like STAT3, thereby disrupting cancer cell signaling pathways .

Properties

IUPAC Name |

5-(2-ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-15-9-7(2)5-4-6-8(9)10-13-14-11(12)16-10/h4-6H,3H2,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZAMMNBVBWIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1C2=NN=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.